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molecular formula C10H13ClN2O B8724675 N-(2-(6-chloropyridin-3-yl)propan-2-yl)acetamide

N-(2-(6-chloropyridin-3-yl)propan-2-yl)acetamide

Cat. No. B8724675
M. Wt: 212.67 g/mol
InChI Key: DIXJRXAQVZYOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481540B2

Procedure details

2-(6-chloropyridin-3-yl)propan-2-ol (637 mg, 3.71 mmol, Eq: 1.00) was dissolved in acetonitrile (5 ml). Acetic acid (2.9 g, 2.76 ml, 48.3 mmol, Eq: 13) was added at room temperature and cooled after the addition to 0° C. Sulfuric acid, concentrated (5.1 g, 2.77 ml, 52.0 mmol, Eq: 14) was added dropwise to the solution, then allowed to warm up to room temperature and stirred over night. The reaction mixture was poured into ice, concentrated NaOH solution was added until pH was basic; extracted with ethyl acetate; org. phase was washed with brine; dried with sodium sulfate; filtered to give a yellow solid. This residue was triturated with ethyl acetate and a little bit hexane. Resulting precipitate was filtered off to give a white solid (338 mg, 1.59 mmol).
Quantity
637 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8](O)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[C:12]([OH:15])(=O)[CH3:13].C(#[N:18])C>>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([NH:18][C:12](=[O:15])[CH3:13])([CH3:10])[CH3:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
637 mg
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(C)(C)O
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
2.76 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
after the addition to 0° C
CONCENTRATION
Type
CONCENTRATION
Details
Sulfuric acid, concentrated (5.1 g, 2.77 ml, 52.0 mmol, Eq: 14)
ADDITION
Type
ADDITION
Details
was added dropwise to the solution
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice, concentrated NaOH solution
ADDITION
Type
ADDITION
Details
was added until pH
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
This residue was triturated with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Resulting precipitate
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(C)(C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.59 mmol
AMOUNT: MASS 338 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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